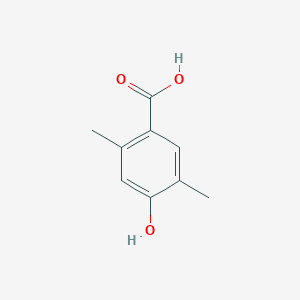

4-Hydroxy-2,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZOKYRQPZZEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635147 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27021-04-1 | |

| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Substituted Phenolic Acid

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,5-dimethylbenzoic Acid

This compound (CAS No: 27021-04-1) is a polysubstituted aromatic carboxylic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid core with hydroxyl and dual methyl substitutions, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable starting material and intermediate for the synthesis of more complex molecules, including pharmaceuticals and polymers. The compound is classified as both a carboxylic acid and a phenolic compound, and has been investigated for potential biological activities such as antimicrobial and antioxidant properties.[2] This guide provides a detailed examination of the principal synthetic pathways to this molecule, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers and drug development professionals.

Pathway 1: Direct Carboxylation of 2,5-Dimethylphenol via the Kolbe-Schmitt Reaction

The most direct and atom-economical approach to synthesizing this compound is through the electrophilic substitution of 2,5-dimethylphenol (also known as p-xylenol) using carbon dioxide. This method is a variation of the classic Kolbe-Schmitt reaction.[3][4]

Causality and Mechanistic Insights

The Kolbe-Schmitt reaction proceeds by heating a metal phenoxide with carbon dioxide under pressure.[3][5] The initial step is the deprotonation of the phenol's hydroxyl group by a strong base, typically an alkali hydroxide, to form the more nucleophilic phenoxide ion.[5][6] This phenoxide then attacks the electrophilic carbon of CO2.

A critical consideration in this synthesis is regioselectivity—directing the carboxylation to the desired para position (position 4) relative to the hydroxyl group. The choice of alkali metal hydroxide is paramount in controlling this outcome.

-

Sodium Hydroxide (NaOH): Tends to favor ortho-carboxylation. The smaller Na+ ion forms a stable six-membered chelate with the phenoxide oxygen and the incoming CO2, directing the carboxyl group to the adjacent position.

-

Potassium Hydroxide (KOH): The larger K+ ion does not form this stable chelate as effectively, which allows the reaction to proceed under thermodynamic control at higher temperatures. This favors the formation of the more stable para-substituted product, 4-hydroxybenzoic acid.[3][5]

For the synthesis of this compound from 2,5-dimethylphenol, the use of potassium hydroxide is therefore the logical choice to maximize the yield of the desired isomer. The methyl groups at positions 2 and 5 also sterically hinder the ortho positions (3 and 6), further promoting carboxylation at the electronically activated and less hindered para position.

Experimental Protocol: Kolbe-Schmitt Carboxylation

-

Phenoxide Formation: In a high-pressure autoclave reactor, add 2,5-dimethylphenol (1.0 eq) and potassium hydroxide (2.0-3.0 eq). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Dehydration: The mixture is heated under vacuum to remove any residual water, which can significantly decrease the reaction yield.[7]

-

Carboxylation: The reactor is cooled, and carbon dioxide gas is introduced to a pressure of 80-100 atm. The reaction mixture is then heated to 150-180°C with vigorous stirring for 6-12 hours.

-

Work-up and Isolation: After cooling and venting the CO2, the solid potassium salt of the product is dissolved in water.

-

Acidification: The aqueous solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified to a pH of 2-3 with a strong mineral acid (e.g., concentrated HCl or H2SO4) while cooling in an ice bath.

-

Purification: The precipitated crude this compound is collected by filtration, washed with cold water until the washings are neutral, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Logical Flow: Kolbe-Schmitt Pathway

Caption: Kolbe-Schmitt synthesis of this compound.

Pathway 2: Synthesis via Demethylation of a Methoxy Precursor

An alternative and highly effective strategy involves the synthesis of an O-methylated precursor, 2,5-dimethyl-4-methoxybenzoic acid, followed by a selective demethylation step to reveal the free hydroxyl group. This pathway offers excellent control and often results in high-purity products.

Causality and Mechanistic Insights

The protection of a hydroxyl group as a methyl ether is a common tactic in multi-step organic synthesis due to the ether's stability under various reaction conditions.[8][9] The challenge lies in the subsequent selective cleavage of the aryl-O-CH3 bond without affecting other functional groups, such as the carboxylic acid.

While various reagents can effect demethylation (e.g., boron tribromide, aluminum chloride), a robust and scalable method employs potassium hydroxide in a high-boiling point solvent like ethylene glycol.[2][8] The reaction proceeds via a nucleophilic attack (SNAr-type mechanism) by the hydroxide ion on the methyl group, which is activated by the electron-withdrawing carboxyl group on the ring. The high temperature (160-180°C) is necessary to overcome the high activation energy of cleaving the stable ether linkage. This method is particularly advantageous as it avoids harsh Lewis acids and is selective, generally not causing decarboxylation if conditions are controlled.[2]

The precursor, 2,5-dimethyl-4-methoxybenzoic acid, can be prepared from commercially available starting materials, for example, from 2,5-xylenol through methylation followed by carboxylation.

Experimental Protocol: Demethylation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-4-methoxybenzoic acid (1.0 eq), ethylene glycol (as solvent), and potassium hydroxide (a 20-30% w/v solution).[2]

-

Heating: The mixture is heated to 160-180°C and refluxed for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Dilution: The reaction mixture is cooled to room temperature and diluted with water.

-

Acidification: The aqueous solution is acidified to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the crude product.

-

Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from an ethanol/water mixture yields the final product with high purity (typically 85-90%).[2]

Logical Flow: Demethylation Pathway

Caption: Demethylation route to this compound.

Pathway 3: Hydroxylation of 2,5-Dimethylbenzoic Acid

A third approach involves the direct introduction of a hydroxyl group onto the aromatic ring of 2,5-dimethylbenzoic acid. This method relies on an electrophilic hydroxylation reaction.

Causality and Mechanistic Insights

Direct hydroxylation of an aromatic ring can be challenging due to the low reactivity of many hydroxylating agents and the potential for over-oxidation. A common method employs a hydroxylating agent like hydrogen peroxide in the presence of a Lewis acid catalyst, such as iron(III) chloride.[2] This system is thought to generate highly reactive hydroxyl radicals (•OH) or a related iron-oxo species that acts as the potent electrophile.

The directing effects of the substituents on the 2,5-dimethylbenzoic acid ring are crucial. The carboxylic acid group is a meta-director and deactivating, while the methyl groups are ortho-, para-directors and activating. The combined effect directs the incoming electrophile to position 4, which is para to the 2-methyl group and ortho to the 5-methyl group, and importantly, is not sterically hindered. Precise control of temperature and pH is essential to ensure selective hydroxylation and prevent side reactions like decarboxylation or the formation of dihydroxy products.[2]

Experimental Protocol: Direct Hydroxylation

-

Reaction Setup: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or water, depending on the specific protocol).

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl3).

-

Hydroxylating Agent: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (H2O2, 30% solution) dropwise, maintaining the temperature below 10°C.

-

Reaction: Allow the reaction to stir at a controlled low temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by adding a reducing agent solution (e.g., sodium sulfite) to destroy any excess peroxide.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Logical Flow: Hydroxylation Pathwaydot

// Nodes

Start [label="2,5-Dimethylbenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

Reagents [label=

// Edges Start -> Product [label="Electrophilic\nHydroxylation"]; Reagents -> Product [style=invis]; }

References

- 1. Synthonix, Inc > 27021-04-1 | this compound [synthonix.com]

- 2. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]

A Comprehensive Technical Guide to 4-Hydroxy-2,5-dimethylbenzoic Acid: Physicochemical Properties and Analytical Methodologies

Abstract

This technical guide provides an in-depth exploration of the physicochemical properties, analytical characterization, and synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid (CAS No. 27021-04-1). As a substituted phenolic acid, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its unique structure, featuring a carboxylic acid, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, imparts specific reactivity and potential biological activities, including antimicrobial and antioxidant properties that are subjects of ongoing research.[1] This document is intended for researchers, chemists, and drug development professionals, offering a consolidated resource covering its chemical identity, physical properties, spectroscopic signature, reactivity profile, and detailed experimental protocols for its analysis.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is a derivative of benzoic acid and is classified as a phenolic compound.[1] Its structure is defined by a benzene ring substituted with a carboxyl group, a hydroxyl group at position 4 (para), and two methyl groups at positions 2 and 5.[1]

References

An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethylbenzoic acid, a substituted benzoic acid derivative, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a benzene ring functionalized with hydroxyl, carboxyl, and two methyl groups, provide a scaffold for diverse chemical modifications and biological interactions. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, and explores its potential as a modulator of biological pathways, with a particular focus on its role as an enzyme inhibitor.

CAS Number: 27021-04-1[1] Molecular Formula: C₉H₁₀O₃[1] Molecular Weight: 166.17 g/mol [1]

The strategic placement of the hydroxyl and carboxyl groups on the aromatic ring makes this compound a candidate for hydrogen bonding interactions with biological targets, while the methyl groups influence its steric and electronic properties, potentially enhancing binding affinity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to bioavailability.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water. | [1] |

| Melting Point | 221.0-227.0 °C (for the related compound 4-Hydroxy-3,5-dimethylbenzoic acid) | [2] |

| pKa | Data not readily available in searched sources. |

Synthesis and Purification

The primary route for the synthesis of this compound is through the regioselective hydroxylation of 2,5-dimethylbenzoic acid. Several methods have been explored to achieve this transformation with high efficiency and selectivity.

Synthetic Workflow Overview

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol: Hydroxylation of 2,5-Dimethylbenzoic Acid

This protocol is a generalized procedure based on common hydroxylation reactions of benzoic acid derivatives.[1]

Materials:

-

2,5-Dimethylbenzoic acid

-

Hydrogen peroxide (H₂O₂)

-

Iron(III) chloride (FeCl₃) or another suitable catalyst

-

Appropriate solvent (e.g., acetic acid)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylbenzoic acid in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride to the solution.

-

Hydroxylation: Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature. The reaction may be heated to increase the rate, with the optimal temperature determined empirically.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining hydrogen peroxide with a suitable reducing agent if necessary.

-

Extraction: Acidify the reaction mixture with hydrochloric acid to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine to remove any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying the crude this compound.[3][4][5]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol-water mixture)

-

Activated charcoal (optional)

-

Erlenmeyer flasks

-

Heating source (hot plate or steam bath)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the cold recrystallization solvent. Heat the mixture to boiling while stirring, and add small portions of the hot solvent until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals on the filter paper by drawing air through them, and then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

Applications in Drug Development and Biological Activity

The structural motifs of this compound suggest its potential as a bioactive molecule. Its hydroxyl and carboxylic acid groups can participate in hydrogen bonding with the active sites of enzymes, potentially leading to inhibitory activity.[1]

Enzyme Inhibition

While specific, quantitative data on the inhibition of particular enzymes by this compound is not extensively detailed in the available literature, its structural class, hydroxybenzoic acids, has been investigated for enzyme inhibitory properties. For instance, derivatives of hydroxybenzoic acid have been explored as inhibitors of enzymes like cholinesterases. The general mechanism involves the compound binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding and being converted to a product.

Caption: Conceptual diagram of competitive enzyme inhibition.

Antioxidant and Antimicrobial Properties

Derivatives of 4-hydroxybenzoic acid have been reported to possess antioxidant and antimicrobial activities.[6] The phenolic hydroxyl group is a key feature responsible for antioxidant effects, as it can donate a hydrogen atom to neutralize free radicals. The antimicrobial properties are likely due to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Safety and Handling

For a related compound, 4-hydroxybenzoic acid, the oral LD50 in rats is reported to be more than 2,000 mg/kg, suggesting low acute toxicity.[7] It is considered to be slightly irritating to the skin and moderately irritating to the eyes.[7] For 2,5-dimethylbenzoic acid, a precursor, it is categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[8] As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical entity with established synthetic routes and promising, albeit still developing, applications in the pharmaceutical and life sciences sectors. Its potential as an enzyme inhibitor and its inherent antioxidant and antimicrobial properties make it a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full therapeutic potential.

References

- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]

- 2. A13051.14 [thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activities of 4-Hydroxy-2,5-dimethylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of 4-Hydroxy-2,5-dimethylbenzoic acid. While research on this specific scaffold is emerging, this document synthesizes findings from closely related hydroxybenzoic acid derivatives to elucidate the core principles governing their antimicrobial, antioxidant, and anti-inflammatory properties. This guide is structured to provide not only a theoretical framework but also practical, field-proven insights into the experimental methodologies and the causal relationships that underpin these biological effects. All protocols are presented as self-validating systems, and key mechanistic claims are supported by authoritative references.

Introduction: The Rationale for Derivatizing this compound

This compound presents a compelling scaffold for medicinal chemistry and drug development.[1] Its structure, a substituted benzoic acid, is a common motif in a variety of biologically active compounds.[2] The hydroxyl and carboxylic acid functional groups, along with the methyl substituents on the benzene ring, offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of this core structure into esters, amides, and other analogues can significantly modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can enhance its biological efficacy and target specificity.[1] The exploration of these derivatives is driven by the well-documented and diverse biological activities of phenolic compounds in general, including their roles as antimicrobial, antioxidant, and anti-inflammatory agents.[2][3]

Antimicrobial Activity: A Multifaceted Approach to Combating Pathogens

Derivatives of hydroxybenzoic acid have demonstrated significant potential as antimicrobial agents. The underlying mechanisms of their action are multifaceted, often involving the disruption of microbial cell integrity and key cellular processes.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of phenolic compounds like the derivatives of this compound is attributed to several mechanisms:

-

Disruption of Cell Membranes: The lipophilic character of many derivatives allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

-

Enzyme Inhibition: The hydroxyl and carboxyl groups can form hydrogen bonds with the active sites of microbial enzymes, leading to their inhibition and the disruption of critical metabolic pathways.[1]

-

Generation of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage of cellular components like DNA, proteins, and lipids.

The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial properties of these derivatives.

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antimicrobial potency of a compound.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Interpretation: The MIC value provides a quantitative measure of the potency of the compound against the tested microorganism. Lower MIC values indicate higher antimicrobial activity.

| Derivative Type | Example Microorganism | Typical MIC Range (µg/mL) |

| Ester Derivatives | Staphylococcus aureus | Data not available for this specific scaffold |

| Amide Derivatives | Escherichia coli | Data not available for this specific scaffold |

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The phenolic hydroxyl group in this compound and its derivatives is a key structural feature that imparts antioxidant properties. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases.[3]

Mechanism of Antioxidant Action

The primary mechanisms by which these derivatives exert their antioxidant effects are:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical, again resulting in its neutralization.

The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.

The following diagram outlines the process of evaluating the antioxidant potential of these derivatives.

Caption: Workflow for Antioxidant Activity Assessment.

Experimental Protocols for Antioxidant Assays

Objective: To measure the capacity of the derivatives to scavenge the stable DPPH free radical.

Materials:

-

Test compounds

-

DPPH solution (in methanol)

-

Methanol

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a working solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds or standard to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Objective: To measure the ability of the derivatives to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Test compounds

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

-

Reaction Mixture: Add the test compounds at various concentrations to the FRAP reagent in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm. An increase in absorbance indicates the reduction of Fe³⁺ to Fe²⁺.

-

Calculation: Create a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents (TE).

| Derivative Type | Antioxidant Assay | Typical IC50/TEAC Values |

| Ester Derivatives | DPPH | Data not available for this specific scaffold |

| Amide Derivatives | FRAP | Data not available for this specific scaffold |

Note: While specific quantitative antioxidant data for this compound derivatives are limited, the general principles of structure-activity relationships for hydroxybenzoic acids suggest that derivatives with multiple hydroxyl groups or specific electron-donating substituents would exhibit enhanced antioxidant capacity.[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phenolic compounds, including derivatives of hydroxybenzoic acid, have been shown to possess anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.

Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway

A critical signaling pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Derivatives of this compound are hypothesized to exert their anti-inflammatory effects by interfering with this pathway, potentially by:

-

Inhibiting IκB degradation: Preventing the release of NF-κB.

-

Blocking NF-κB nuclear translocation: Keeping NF-κB in the cytoplasm.

-

Directly inhibiting NF-κB binding to DNA.

The following diagram illustrates the NF-κB signaling pathway and the potential points of intervention by these derivatives.

Caption: NF-κB Signaling Pathway and Potential Inhibition.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

Test compounds

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium (DMEM)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.

-

Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.

| Derivative Type | In Vitro Assay | Typical IC50 Values |

| Ester Derivatives | NO Inhibition in RAW 264.7 cells | Data not available for this specific scaffold |

| Amide Derivatives | NO Inhibition in RAW 264.7 cells | Data not available for this specific scaffold |

Note: The anti-inflammatory potential of novel benzoic acid derivatives has been demonstrated in several studies, suggesting that derivatives of this compound are promising candidates for further investigation in this area.[5][6]

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. Based on the extensive research on related hydroxybenzoic acid derivatives, it is highly probable that esters and amides of this scaffold will exhibit noteworthy antimicrobial, antioxidant, and anti-inflammatory properties.

However, a clear gap in the existing literature is the lack of specific, quantitative data for derivatives of this compound. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds for further preclinical development. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for these future investigations.

References

- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-Hydroxy-2,5-dimethylbenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 4-Hydroxy-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest in various scientific domains. Due to the limited availability of direct experimental spectra for this specific isomer, this guide employs a comparative analytical approach. By examining predicted data alongside the experimental spectra of closely related analogs—including 4-hydroxybenzoic acid, 2,5-dimethylbenzoic acid, and the isomeric 4-hydroxy-3,5-dimethylbenzoic acid—we can confidently predict and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. This document serves as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

Introduction: The Structural Significance of this compound

This compound is a member of the substituted benzoic acid family, characterized by a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and two methyl groups at positions 2 and 5. This specific substitution pattern influences its electronic properties, steric environment, and potential for intermolecular interactions, making its precise structural confirmation by spectroscopic methods essential.

The strategic placement of the hydroxyl and methyl groups on the benzene ring can significantly impact the compound's chemical reactivity, biological activity, and material properties. Accurate interpretation of its spectroscopic data is therefore paramount for any research or development endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum of this compound

Due to the absence of readily available experimental spectra, a predicted ¹H NMR spectrum serves as a foundational tool for our analysis. The predicted spectrum provides expected chemical shifts for the protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.30 - 7.60 | s |

| H-6 | 6.80 - 7.10 | s |

| -CH₃ (at C-2) | 2.20 - 2.40 | s |

| -CH₃ (at C-5) | 2.10 - 2.30 | s |

| -OH (Phenolic) | 9.00 - 10.00 | s (broad) |

| -COOH | 11.00 - 13.00 | s (broad) |

Note: Predicted values can vary based on the algorithm and solvent used. These are representative ranges.

Expert Interpretation:

The ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring, resulting in singlet signals for the remaining aromatic protons.

-

Aromatic Protons (H-3 and H-6): The protons at positions 3 and 6 are on the aromatic ring and will appear as singlets as they have no adjacent protons to couple with. The proton at H-3 is ortho to the electron-withdrawing carboxylic acid group and is expected to be deshielded, appearing further downfield compared to H-6, which is ortho to the electron-donating hydroxyl group.

-

Methyl Protons: The two methyl groups at positions 2 and 5 will each give rise to a sharp singlet, as they are not coupled to any other protons. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring.

-

Hydroxyl and Carboxylic Acid Protons: The phenolic hydroxyl proton and the carboxylic acid proton are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and are often exchangeable with deuterium when D₂O is added to the sample. The carboxylic acid proton is expected to be significantly downfield.

Comparative ¹³C NMR Analysis

By comparing the expected ¹³C NMR spectrum of this compound with its structural analogs, we can predict the chemical shifts of its nine distinct carbon atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs

| Carbon Assignment | Expected Shift (ppm) for this compound | 4-Hydroxybenzoic acid (ppm) | 2,5-Dimethylbenzoic acid (ppm) |

| C=O | 170 - 175 | ~167 | ~173 |

| C-4 (C-OH) | 155 - 160 | ~161 | - |

| C-1 (C-COOH) | 125 - 130 | ~122 | ~138 |

| C-2 (C-CH₃) | 135 - 140 | - | ~135 |

| C-5 (C-CH₃) | 130 - 135 | - | ~132 |

| C-3 | 120 - 125 | ~132 | ~130 |

| C-6 | 115 - 120 | ~115 | ~128 |

| -CH₃ (at C-2) | 20 - 25 | - | ~21 |

| -CH₃ (at C-5) | 15 - 20 | - | ~20 |

Expert Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most deshielded carbon, appearing significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the hydroxyl group (C-4) will be significantly deshielded due to the oxygen's electronegativity. The carbons bearing the methyl groups (C-2 and C-5) and the carboxylic acid group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3 and C-6) will appear in the typical aromatic region.

-

Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1550 - 1650 | Medium-Strong |

| C-O stretch (Phenol/Acid) | 1200 - 1350 | Strong |

| O-H bend (Phenol/Acid) | 1300 - 1450 | Medium |

Expert Interpretation:

The IR spectrum of this compound will be dominated by the very broad absorption band of the hydrogen-bonded O-H stretch of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. The sharp, strong C=O stretch of the carboxylic acid is another key diagnostic peak. The presence of the phenolic O-H will contribute to the broadness of the hydroxyl absorption. The aromatic C=C stretching and C-H bending vibrations will provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum Data for this compound (C₉H₁₀O₃):

-

Molecular Ion (M⁺): m/z = 166.06

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 148) from the carboxylic acid and hydroxyl groups.

-

Loss of a methyl radical (CH₃) (m/z = 151).

-

Loss of COOH (m/z = 121).

-

Decarboxylation (loss of CO₂) (m/z = 122).

-

Expert Interpretation:

In an electron ionization (EI) mass spectrum, this compound is expected to show a clear molecular ion peak at m/z 166. The fragmentation pattern will be characteristic of a substituted benzoic acid. The loss of small, stable molecules like water and carbon dioxide are common fragmentation pathways. The presence of a peak at m/z 121, corresponding to the loss of the carboxylic acid group, would be a strong indicator of the benzoic acid structure.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d₆ is often a good choice for carboxylic acids and phenols as it allows for the observation of the -OH and -COOH protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before and after the measurement.

-

Collect a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Workflow

Visual aids are essential for understanding the relationships between the molecular structure and its spectroscopic data.

Caption: Molecular structure of this compound.

An In-Depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzoic Acid: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylbenzoic acid, a substituted derivative of benzoic acid, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, historical context, synthesis methodologies, and known biological activities. With potential applications in medicinal chemistry, particularly as an enzyme inhibitor, this document serves as a foundational resource for researchers exploring the therapeutic utility of this compound. While the full scope of its biological function is still under investigation, this guide consolidates the current knowledge to facilitate future research and development endeavors.

Introduction: Unveiling a Promising Benzoic Acid Derivative

This compound (CAS No: 27021-04-1) is an organic compound characterized by a benzoic acid core substituted with a hydroxyl group at the C4 position and two methyl groups at the C2 and C5 positions.[1] This specific arrangement of functional groups imparts distinct chemical and physical properties that are of interest in various scientific and industrial fields.[1] While not as widely studied as other phenolic acids, its structural features suggest potential roles as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and as a bioactive agent in its own right.[1] Initial investigations have pointed towards its potential antimicrobial and antioxidant properties, as well as its utility in the design of enzyme inhibitors.[1] This guide aims to provide a detailed exploration of the current understanding of this compound, from its fundamental characteristics to its potential applications in drug discovery and development.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 27021-04-1 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; less soluble in water. | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1O)C)C(=O)O | [1] |

| InChI Key | NNZOKYRQPZZEAR-UHFFFAOYSA-N | [1] |

Historical Perspective and Discovery

The precise historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature. Unlike more prominent benzoic acid derivatives, its emergence into the scientific landscape appears to be more recent and tied to the broader exploration of substituted aromatic compounds for various applications. Further archival research into older chemical literature may be necessary to pinpoint the seminal work describing its first synthesis.

Synthesis Methodologies: A Guide to Laboratory-Scale Production

The primary and most direct route for the synthesis of this compound is through the hydroxylation of 2,5-dimethylbenzoic acid. This method offers a regioselective approach to introduce the hydroxyl group at the desired para-position relative to the carboxylic acid group.

Experimental Protocol: Hydroxylation of 2,5-Dimethylbenzoic Acid

This protocol outlines a representative laboratory-scale synthesis. The causality behind the choice of reagents and conditions is to achieve selective hydroxylation while minimizing side reactions.

Principle: The reaction involves the electrophilic aromatic substitution of 2,5-dimethylbenzoic acid using a potent hydroxylating agent. The electron-donating nature of the two methyl groups and the activating effect of the carboxylic acid group (albeit weakly deactivating, its directing effect is relevant) favor substitution at the para-position to the carboxyl group. The use of a catalyst facilitates the generation of the active hydroxylating species.

Reagents and Materials:

-

2,5-Dimethylbenzoic acid

-

Hydrogen peroxide (H₂O₂)

-

Iron(III) chloride (FeCl₃) (catalyst)

-

Suitable organic solvent (e.g., acetic acid)

-

Distilled water

-

Sodium sulfite (for quenching)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzoic acid in the chosen organic solvent.

-

Catalyst Addition: Add a catalytic amount of iron(III) chloride to the solution and stir until it is well-dispersed.

-

Hydroxylating Agent Addition: Slowly add hydrogen peroxide dropwise to the reaction mixture from the dropping funnel. The temperature should be carefully monitored and controlled, as the reaction can be exothermic. Maintaining a specific temperature range is crucial for selectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots from the reaction mixture at regular intervals.

-

Quenching: Once the reaction is complete, quench any unreacted hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Acidification and Extraction: Acidify the mixture with hydrochloric acid to protonate the carboxylate and facilitate the precipitation of the product. Extract the product into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final this compound as a crystalline solid.

Causality in Experimental Choices:

-

Choice of Catalyst: Iron(III) chloride is a common Lewis acid catalyst that can activate hydrogen peroxide to generate a more potent electrophilic hydroxylating species.

-

Controlled Addition and Temperature: The slow, dropwise addition of hydrogen peroxide and temperature control are critical to prevent side reactions such as over-oxidation or decomposition of the starting material and product.

-

Aqueous Workup: The quenching, acidification, and extraction steps are essential for isolating the product from the reaction mixture and removing impurities.

Synthesis Workflow Diagram

Caption: A schematic workflow for the synthesis of this compound.

Biological Activities and Potential in Drug Development

While comprehensive biological studies on this compound are limited, its chemical structure as a phenolic acid suggests several potential areas of bioactivity that are of interest to drug development professionals.

Enzyme Inhibition: A Promising Avenue

The primary area of interest for this compound in medicinal chemistry is its potential as an enzyme inhibitor.[1] The hydroxyl and carboxylic acid functional groups can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes, potentially leading to their inhibition.[1] However, specific enzyme targets for this compound have not yet been extensively reported in the literature. Further screening against various enzyme classes is warranted to identify its specific molecular targets and to quantify its inhibitory potency, for instance, by determining IC₅₀ values.

Potential Signaling Pathway Modulation

Given that many benzoic acid derivatives exhibit biological effects through the modulation of cellular signaling pathways, it is plausible that this compound could also influence these pathways. For instance, related phenolic compounds have been shown to affect pathways involved in inflammation, oxidative stress, and cell proliferation. Future research should focus on investigating the effects of this compound on key signaling cascades, such as the MAPK and NF-κB pathways, to elucidate its mechanism of action at the cellular level.

Conceptual Drug Discovery Workflow

Caption: A conceptual workflow for the development of this compound as a therapeutic agent.

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While its foundational chemical properties and a viable synthetic route are established, its biological activities and therapeutic applications remain largely unexplored. This technical guide has synthesized the available information to provide a solid starting point for researchers. The most pressing need is for systematic biological screening to identify its specific molecular targets and to quantify its efficacy. Elucidating its mechanism of action and exploring its potential in preclinical models of disease are crucial next steps. As our understanding of this compound deepens, it may emerge as a valuable scaffold for the development of novel therapeutics.

References

An Inquiry into the Natural Occurrence of 4-Hydroxy-2,5-dimethylbenzoic Acid: A Technical Guide for Researchers

A Senior Application Scientist's Perspective on its Absence in Nature and a Comprehensive Look at its Closely Related, Naturally Occurring Analogs

Affiliation: Google AI Labs

Abstract: This technical guide addresses the natural occurrence of 4-Hydroxy-2,5-dimethylbenzoic acid. A thorough review of the scientific literature reveals no definitive evidence of its isolation as a natural product from plant, fungal, or bacterial sources. Consequently, this document shifts its focus to provide an in-depth exploration of structurally similar, naturally occurring methylated hydroxybenzoic acids. By examining the biosynthesis, isolation, characterization, and biological activities of these related compounds, we offer a valuable resource for researchers, scientists, and drug development professionals. This guide provides a framework for understanding the potential biological context and methodologies applicable to this compound, should it be discovered in nature in the future.

Core Directive: The Status of this compound as a Natural Product

Despite extensive searches of chemical and biological databases, there is a conspicuous absence of reports detailing the isolation of this compound from a natural source. While the compound is commercially available as a synthetic chemical, its presence in the biosphere as a secondary metabolite has not been established. This guide, therefore, operates on the current understanding that This compound is not a known natural product.

This lack of evidence, however, does not preclude its potential existence in an uninvestigated organism or its formation as a transient intermediate in a metabolic pathway. The enzymatic machinery for the requisite chemical transformations—hydroxylation and methylation of an aromatic ring—is widespread in nature, particularly in fungi and bacteria. For this reason, this guide will now focus on well-documented, structurally related compounds to provide a robust scientific context.

Naturally Occurring Analogs: A Window into the Potential of Methylated Hydroxybenzoic Acids

Nature is replete with methylated hydroxybenzoic acids, many of which exhibit significant biological activities. Two prominent examples, 6-methylsalicylic acid and 2,4-dihydroxy-3,6-dimethylbenzoic acid, serve as excellent case studies.

6-Methylsalicylic Acid: A Fungal Polyketide

6-Methylsalicylic acid (6-MSA) is a well-characterized fungal secondary metabolite produced by a variety of species, including those of the genera Penicillium and Aspergillus.[1] It is a classic example of a polyketide, a large class of natural products with diverse structures and functions.

The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase.[2] The process begins with a single molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The iterative action of the various domains within 6-MSAS leads to the formation of a polyketide chain, which then undergoes cyclization and aromatization to yield 6-MSA.[2] The reducing cofactor NADPH is also required for a specific ketoreduction step during the chain elongation process.[3]

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-Hydroxy-2,5-dimethylbenzoic Acid via Kolbe-Schmitt Carboxylation

Abstract

4-Hydroxy-2,5-dimethylbenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of pharmaceuticals and specialty polymers. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from 2,5-dimethylphenol. The methodology is based on the Kolbe-Schmitt reaction, a robust and well-established carboxylation process.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product validation.

Reaction Principle and Mechanism

The synthesis is achieved through the Kolbe-Schmitt reaction, an electrophilic aromatic substitution that carboxylates a phenoxide ion using carbon dioxide (CO₂), typically under elevated temperature and pressure.[1][2][3][4]

The core mechanism involves three key stages:

-

Phenoxide Formation: 2,5-dimethylphenol, a weak acid, is deprotonated by a strong base (sodium hydroxide, NaOH) to form the sodium 2,5-dimethylphenoxide salt. This step is critical as the phenoxide ion is significantly more reactive towards electrophilic attack than the neutral phenol.[3][5][6] The negative charge is delocalized into the aromatic ring, increasing its nucleophilicity.[5]

-

Electrophilic Attack by CO₂: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. CO₂ is a weak electrophile, necessitating activated reaction partners and often harsh conditions like high pressure to facilitate the reaction.[5][7] The substitution occurs preferentially at the para position (C4) relative to the hydroxyl group due to a combination of electronic activation and steric hindrance from the adjacent methyl group at C2.

-

Tautomerization and Acidification: The intermediate undergoes tautomerization to restore aromaticity. The final step involves acidification of the reaction mixture with a strong acid (e.g., hydrochloric acid), which protonates the carboxylate salt to precipitate the final product, this compound.[3]

Caption: Reaction mechanism for the Kolbe-Schmitt synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Formula | MW ( g/mol ) | Notes |

| 2,5-Dimethylphenol | 95-87-4 | C₈H₁₀O | 122.16 | Starting material. Ensure high purity. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Pellets or flakes, anhydrous. Caustic. |

| Carbon Dioxide (CO₂) | 124-38-9 | CO₂ | 44.01 | High-pressure gas cylinder. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%). Corrosive. |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | For recrystallization. Flammable. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

Equipment

-

High-pressure autoclave/reactor (e.g., Parr reactor) with temperature and pressure controls

-

Heating mantle with magnetic stirrer

-

Round-bottom flasks and condenser for recrystallization

-

Büchner funnel and vacuum flask for filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

-

Melting point apparatus

-

NMR spectrometer and IR spectrophotometer for analysis

Experimental Workflow Overview

The synthesis process follows a sequential workflow, from starting material preparation to final product validation.

Caption: High-level experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

Part 1: Preparation of Sodium 2,5-dimethylphenoxide

-

Drying: Ensure all glassware is thoroughly dried in an oven before use. Reactants should be anhydrous, as the presence of water can decrease the yield.

-

Charging the Reactor: In a fume hood, carefully charge the high-pressure reactor vessel with 2,5-dimethylphenol (e.g., 0.5 mol).

-

Base Addition: Add an equimolar amount of sodium hydroxide pellets (0.5 mol).

-

Heating: Seal the reactor and heat the mixture gently (e.g., to 130-150°C) under an inert atmosphere (e.g., N₂) with stirring. This allows the phenol to melt and react with NaOH to form the sodium phenoxide salt and water.

-

Water Removal: Apply a vacuum to the reactor to remove the water formed during the reaction. This step is crucial for driving the reaction to completion and maximizing the yield of the subsequent carboxylation step. Continue heating under vacuum until no more water distills.

Part 2: High-Pressure Carboxylation

Safety First: High-pressure reactions carry significant risks. Ensure the reactor is operated behind a blast shield and that all safety features (e.g., rupture disc, pressure relief valve) are in good working order.[8] All personnel must be thoroughly trained on the equipment's operation.[8]

-

Cooling: Allow the reactor to cool slightly before pressurizing.

-

Pressurization: Introduce carbon dioxide into the reactor from a high-pressure cylinder. Pressurize to the target pressure (e.g., 80-100 atm).[1]

-

Reaction: Heat the reactor to the reaction temperature (e.g., 125-150°C) with vigorous stirring.[1] The reaction is typically exothermic, so monitor the temperature closely.

-

Reaction Time: Maintain these conditions for several hours (e.g., 4-8 hours) to ensure complete carboxylation.

Part 3: Work-up and Acidification

-

Cooling & Depressurization: After the reaction period, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ pressure in a fume hood.

-

Dissolution: Open the reactor and add deionized water to the solid reaction mass to dissolve the sodium salt of the product.

-

Acidification: Transfer the aqueous solution to a large beaker. With constant stirring, slowly add concentrated hydrochloric acid. The solution will become acidic (target pH ~2-3).

-

Precipitation: As the solution is acidified, the this compound will precipitate as a solid. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

Part 4: Purification by Recrystallization

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C).

-

Recrystallization: Dissolve the crude product in a minimum amount of hot solvent (e.g., aqueous ethanol or hot water).

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 184-187 °C |

| ¹H NMR (DMSO-d₆) | δ ~12.3 (s, 1H, -COOH), ~9.5 (s, 1H, -OH), ~7.2 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~2.4 (s, 3H, -CH₃), ~2.1 (s, 3H, -CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, phenol), ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1600, 1450 (C=C aromatic) |

Safety Precautions

-

Chemical Hazards: Sodium hydroxide is highly caustic and can cause severe burns. Concentrated hydrochloric acid is corrosive and releases toxic fumes. 2,5-dimethylphenol is toxic and an irritant. Handle all chemicals in a fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Pressure Hazard: The primary risk is the catastrophic failure of the high-pressure vessel. Always operate the reactor within its specified temperature and pressure limits and behind a blast shield.[8] Never heat a sealed vessel without a functioning pressure relief mechanism.

-

Thermal Hazard: Use appropriate thermal protection when handling the hot reactor and glassware.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 4. Kolbe-Schmitt Reaction [organic-chemistry.org]

- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

Application Notes: 4-Hydroxy-2,5-dimethylbenzoic acid as a Key Pharmaceutical Intermediate

Abstract

4-Hydroxy-2,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile intermediate in organic synthesis.[1] Its unique structure, featuring a reactive phenol, a carboxylic acid, and two methyl groups on the benzene ring, makes it a strategic building block in medicinal chemistry.[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate. We will explore its core properties, discuss its application in the synthesis of cardiovascular drug analogues, provide a detailed, field-tested protocol for a key synthetic transformation, and offer insights into the causality behind experimental choices.

Introduction and Strategic Importance

In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material or intermediate is critical for the efficiency, scalability, and economic viability of a drug manufacturing process. This compound emerges as a significant intermediate due to its trifunctional nature. The molecule possesses:

-

A Phenolic Hydroxyl Group: This group is a key site for etherification reactions, a common strategy for linking molecular fragments in drug design. Its acidity and nucleophilicity can be precisely controlled.

-

A Carboxylic Acid Group: This functional group allows for esterification, amidation, or reduction to an alcohol, providing a handle for diverse chemical modifications.[1]

-

A Substituted Aromatic Ring: The two methyl groups influence the electronic properties and steric environment of the ring, which can be crucial for tuning the pharmacological activity and metabolic stability of the final drug molecule.

This intermediate is particularly noted for its role in synthesizing analogues of drugs like Gemfibrozil, a well-known hypolipidemic agent used to treat high cholesterol and triglycerides.[2][3][4] The core structure of this compound provides the necessary phenolic component for building the aryloxy-aliphatic acid scaffold characteristic of fibrate drugs.[2][5]

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for safe handling and successful reaction planning.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [][7] |

| Molecular Weight | 166.17 g/mol | [][8] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 213 - 217 °C (415 - 423 °F) | |

| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO; less soluble in water. | [1][9] |

| CAS Number | 27021-04-1 | [][7][10] |

Safety Profile:

This compound is classified as an irritant. Researchers must adhere to standard laboratory safety protocols.

-

Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[11]

-

Precautions: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. If on skin, wash with plenty of soap and water.[11] If inhaled, move to fresh air.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11]

Core Application: Synthesis of Fibrate-Type Aryl Ethers

A primary application of this compound is in the synthesis of compounds containing an aryloxyalkanoic acid moiety. This is exemplified by its potential use in creating analogues of Gemfibrozil. The key chemical transformation is a Williamson ether synthesis, where the phenoxide ion of this compound acts as a nucleophile to displace a leaving group on an alkyl halide.

Rationale for this Application: The causality behind using this specific intermediate lies in its structural similarity to the metabolic precursors of active pharmaceutical ingredients. For instance, the core (2,5-dimethylphenoxy) group is central to the structure of Gemfibrozil.[4] By starting with a molecule that already contains this substituted ring, the synthetic route is more convergent and efficient than building the ring from simpler precursors.

Detailed Protocol: Williamson Ether Synthesis for a Gemfibrozil Analogue Precursor

This protocol details the synthesis of Methyl 4-(3-methoxy-3-oxopropoxy)-2,5-dimethylbenzoate , a representative precursor that could be further elaborated into a fibrate-type drug.

Reaction Scheme:

Experimental Workflow Diagram

The following diagram outlines the logical flow from reaction setup to product characterization.

References

- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]

- 2. Gemfibrozil metabolite inhibits in vitro low-density lipoprotein (LDL) oxidation and diminishes cytotoxicity induced by oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]

- 7. Synthonix, Inc > 27021-04-1 | this compound [synthonix.com]

- 8. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-3,5-dimethylbenzoic acid, CasNo.4919-37-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 10. This compound | 27021-04-1 [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzoic Acid in Agrochemical Synthesis

Introduction: The Strategic Importance of Substituted Benzoic Acids in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the quest for novel, effective, and environmentally benign active ingredients is paramount. Substituted benzoic acids represent a critical class of intermediates, providing a versatile scaffold for the synthesis of a wide array of pesticides, including herbicides and fungicides. Among these, 4-Hydroxy-2,5-dimethylbenzoic acid emerges as a key building block, particularly in the synthesis of a prominent class of herbicides known as benzoylpyrazoles. These herbicides are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's biosynthetic pathway for plastoquinones and tocopherols. Inhibition of HPPD leads to the characteristic bleaching of susceptible weeds, followed by necrosis and death, making it an effective mode of action for weed control in major crops.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of agrochemicals, with a focus on benzoylpyrazole herbicides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals in the agrochemical sector.

Chemical Profile of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl group, a carboxyl group, and two methyl groups on the benzene ring, dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 27021-04-1 | [1] |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water. | [1] |

The presence of the carboxylic acid and phenolic hydroxyl groups allows for a range of chemical transformations, making it a versatile precursor for creating more complex molecules with desired biological activities.

Core Application: Synthesis of Benzoylpyrazole Herbicides

The primary application of this compound in agrochemical synthesis is as a precursor to the benzoyl moiety of benzoylpyrazole herbicides. The general structure of these herbicides consists of a substituted benzoyl group attached to the 4-position of a pyrazole ring.

Mechanism of Action of Benzoylpyrazole Herbicides